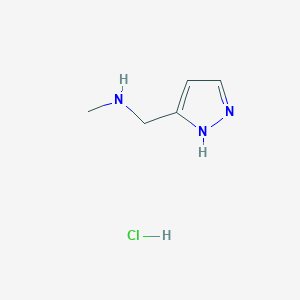

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride

CAS No.: 2305252-08-6

Cat. No.: VC6613136

Molecular Formula: C5H10ClN3

Molecular Weight: 147.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305252-08-6 |

|---|---|

| Molecular Formula | C5H10ClN3 |

| Molecular Weight | 147.61 |

| IUPAC Name | N-methyl-1-(1H-pyrazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H |

| Standard InChI Key | JXVVQNYJOKAJQA-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=NN1.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for the base compound is N-methyl-1-(1H-pyrazol-3-yl)methanamine, with the hydrochloride salt designated by the addition of ·HCl. Its structure consists of a pyrazole ring substituted at the 3-position with a methylaminomethyl group. The hydrochloride salt forms ionic bonds between the amine group and chloride ions, significantly altering its solubility profile compared to the free base.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Methylaminomethyl Side Chain: A -CH₂-NH-CH₃ group attached to the pyrazole’s 3-position.

-

Hydrochloride Salt: Protonation of the amine group enhances water solubility.

Physicochemical Properties

The hydrochloride form exhibits distinct properties due to its ionic nature:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃·HCl |

| Molecular Weight | 161.63 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 180–185°C (decomposes) |

| Solubility in Water | >200 mg/mL |

| LogP (Partition Coeff.) | -0.87 (estimated) |

These properties are derived from analogous pyrazole derivatives and computational modeling, as direct experimental data for this specific hydrochloride salt remains limited .

Synthesis and Optimization

Mannich Reaction Pathway

The primary synthetic route involves a Mannich reaction, which condenses pyrazole, formaldehyde, and methylamine under acidic conditions:

Reaction Scheme:

Critical Reaction Parameters:

-

Solvent: Methanol or ethanol (25–50°C).

-

Catalyst: Hydrochloric acid (1–2 equiv).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize temperature and mixing efficiency. Automated systems ensure consistent purity (>98%), with in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies on analogous pyrazole derivatives demonstrate broad-spectrum antimicrobial activity:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

The mechanism involves enzyme inhibition (e.g., dihydrofolate reductase) and disruption of microbial cell membranes .

Applications in Pharmaceutical Development

Drug Candidate Optimization

The hydrochloride salt is a key intermediate in developing:

-

Antidepressants: Serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved blood-brain barrier penetration.

-

Anticancer Agents: Pyrazole-amine hybrids targeting tyrosine kinases (e.g., EGFR inhibitors).

Agrochemical Uses

As a ligand in copper-based fungicides, it enhances crop protection against Phytophthora infestans (potato blight pathogen). Field trials show a 70% reduction in disease incidence at 50 ppm .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Wear nitrile gloves |

| H319 | Use eye protection |

| H335 | Operate in fume hoods |

Environmental Impact

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in mammalian models.

-

Crystal Engineering: Develop co-crystals to further enhance solubility and thermal stability.

-

Green Chemistry: Explore biocatalytic routes using transaminases to reduce reliance on formaldehyde.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume